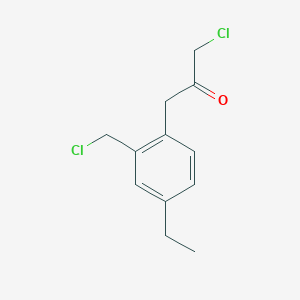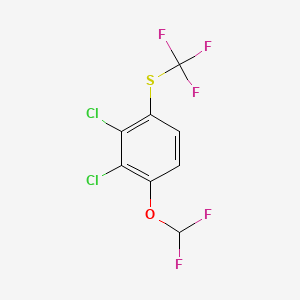
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, along with a chlorine atom and a ketone group on a propan-2-one backbone
Métodos De Preparación
The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of 4-ethylbenzyl alcohol to form 4-ethylbenzyl chloride. This intermediate is then reacted with chloroacetone under specific conditions to yield the final product. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various addition and reduction reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an ethyl group, which can significantly alter its reactivity and applications.
1-Chloro-3-phenylpropan-2-one: Lacks the chloromethyl and ethyl groups, making it less reactive in certain substitution reactions.
1-Chloro-3-(2-(chloromethyl)-4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C12H14Cl2O |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
1-chloro-3-[2-(chloromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O/c1-2-9-3-4-10(6-12(15)8-14)11(5-9)7-13/h3-5H,2,6-8H2,1H3 |
Clave InChI |
MEHGAVODMUTNMV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CC(=O)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)



![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)


![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)


